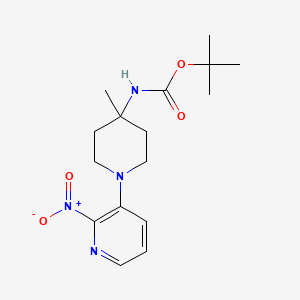

Tert-butyl (4-methyl-1-(2-nitropyridin-3-yl)piperidin-4-yl)carbamate

Description

This compound features a piperidine ring substituted at the 4-position with a methyl group and a tert-butyl carbamate. The piperidine nitrogen is further functionalized with a 2-nitro-3-pyridinyl group. The nitro group at the pyridine’s 2-position and the methyl group on the piperidine are critical for its physicochemical and biological properties, distinguishing it from other piperidine-carbamate derivatives. Its synthesis likely involves coupling a nitro-substituted pyridine to a methyl-piperidine intermediate, followed by carbamate protection .

Properties

IUPAC Name |

tert-butyl N-[4-methyl-1-(2-nitropyridin-3-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4/c1-15(2,3)24-14(21)18-16(4)7-10-19(11-8-16)12-6-5-9-17-13(12)20(22)23/h5-6,9H,7-8,10-11H2,1-4H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXJPLCGLITUSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=C(N=CC=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemoenzymatic Approaches

Recent advancements highlight chemoenzymatic strategies for improved enantioselectivity. Using transaminase biocatalysts, researchers achieved >99.9% enantiomeric excess (ee) in synthesizing chiral piperidine intermediates, which are critical for pharmaceutical applications. This method reduces reliance on toxic reagents and hazardous conditions, enhancing scalability.

One-Pot Syntheses

One-pot procedures minimize intermediate isolation, improving efficiency. A notable example combines NAS and carbamation in a single reactor, where the piperidine core reacts sequentially with 2-nitropyridin-3-yl bromide and tert-butyl chloroformate. This approach reduces processing time and increases overall yield to ~70%.

Purification Challenges

Phosphorous impurities from DPPA-based Curtius rearrangements complicate purification. Chromatographic methods using silica gel or reverse-phase HPLC are employed, though they may reduce yields by 10–15%. Crystallization strategies using ethanol/water mixtures have been explored but require precise control of supersaturation.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-methyl-1-(2-nitropyridin-3-yl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to remove the nitro group.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

Tert-butyl (4-methyl-1-(2-nitropyridin-3-yl)piperidin-4-yl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (4-methyl-1-(2-nitropyridin-3-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring can also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural and functional differences between the target compound and selected analogs:

Physicochemical Properties

- Solubility: The nitro group in the target compound reduces aqueous solubility compared to amino-substituted analogs (e.g., Analog 2, Analog 4) due to increased hydrophobicity and electron-withdrawing effects .

- Stability: The tert-butyl carbamate provides acid lability common to all analogs, but the nitro group introduces sensitivity to reducing conditions, unlike cyano or acetyl derivatives .

Spectroscopic Distinctions

- ¹H NMR: Target: Nitro-pyridine protons resonate downfield (δ 8.5–9.0 ppm) due to electron withdrawal, distinct from cyano (δ 7.5–8.0 ppm) or amino (δ 6.5–7.0 ppm) analogs . tert-butyl: All compounds show a singlet at δ 1.4 ppm for the Boc group .

- HRMS : Molecular ion peaks align with calculated masses (e.g., target: C₁₆H₂₄N₄O₄, [M+H]⁺ = 349.18) .

Biological Activity

Tert-butyl (4-methyl-1-(2-nitropyridin-3-yl)piperidin-4-yl)carbamate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄N₄O₄ |

| Molecular Weight | 336.39 g/mol |

| CAS Number | 1874279-39-6 |

| SMILES Notation | CC(C)(C)OC(=O)N1(C)CCN(CC1)C1=CC=CN=C1N(=O)=O |

Mechanisms of Biological Activity

Research indicates that this compound exhibits a variety of biological activities, primarily as an inhibitor of specific enzymatic pathways and cellular processes:

- NLRP3 Inhibition : The compound has been identified as a potential inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. In vitro studies demonstrated that it can concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its utility in treating inflammatory diseases .

- Antibacterial Activity : Preliminary studies have shown that derivatives of similar piperidine compounds exhibit significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Although specific data on this compound's antibacterial efficacy is limited, structural similarities suggest potential activity against resistant strains .

- Neuroprotective Effects : Some studies have indicated that compounds with similar piperidine structures may offer neuroprotective effects, potentially benefiting conditions like neurodegeneration by modulating neurotransmitter systems or reducing oxidative stress .

Case Study 1: Inhibition of IL-1β Release

A study focused on the structural modulation of piperidine derivatives reported that compounds similar to this compound achieved significant inhibition of IL-1β release. Specifically, at a concentration of 10 µM, certain derivatives exhibited up to 19.4% inhibition of IL-1β release in stimulated macrophages .

Case Study 2: Antimicrobial Efficacy

In research examining the antimicrobial properties of piperidine derivatives, compounds with structural similarities to this compound demonstrated effective bactericidal activity against drug-resistant strains. The study highlighted that certain derivatives showed effective concentrations ranging from 0.78 to 3.125 µg/mL against MRSA and other resistant strains .

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-butyl (4-methyl-1-(2-nitropyridin-3-yl)piperidin-4-yl)carbamate?

Answer:

The synthesis typically involves coupling a piperidine derivative with a 2-nitropyridine moiety. A common approach includes:

- Step 1: Reacting tert-butyl carbamate with a functionalized piperidine precursor (e.g., 4-methylpiperidin-4-amine) under basic conditions (e.g., K₂CO₃ in dry DMSO at 100°C) to introduce the carbamate group .

- Step 2: Introducing the 2-nitropyridin-3-yl group via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Cu-mediated reactions in DMF at 120°C) .

- Purification: Use column chromatography or recrystallization for optimal purity. Ensure anhydrous conditions to prevent hydrolysis of the carbamate group .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Spectroscopic Analysis:

- Chromatography: Use HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Basic: What are the stability considerations for long-term storage?

Answer:

- Storage Conditions: Store at –20°C in airtight, light-protected containers under inert gas (e.g., N₂) to prevent oxidation or hydrolysis of the nitro and carbamate groups .

- Incompatibilities: Avoid strong acids/bases (risk of carbamate cleavage) and oxidizing agents (risk of nitro group decomposition) .

Advanced: How does the stereochemistry of the piperidine ring influence reactivity and biological activity?

Answer:

- Stereochemical Impact: The 4-methyl group on the piperidine ring creates steric hindrance, affecting nucleophilic substitution rates at the 1-position. For example, axial vs. equatorial substituents alter accessibility to biological targets (e.g., enzyme active sites) .

- Case Study: Analogous compounds with (3R,4S) configurations show enhanced binding to kinases compared to racemic mixtures, highlighting the need for enantioselective synthesis .

Advanced: How can conflicting yield data in synthetic protocols be resolved?

Answer:

- Example Contradiction: Yields for carbamate coupling vary between 37% (neat conditions) and 91% (DMSO/K₂CO₃) .

- Resolution: Optimize solvent polarity (e.g., DMSO stabilizes intermediates) and base strength (K₂CO₃ vs. weaker bases). Monitor reaction progress via TLC to identify side products (e.g., deprotected amines) .

Advanced: What strategies mitigate nitro group reduction during functionalization?

Answer:

- Reduction Risks: The 2-nitro group is prone to unintended reduction during hydrogenation or in reductive environments.

- Mitigation:

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on the nitro group’s electron-withdrawing effects and piperidine’s conformational flexibility .

- MD Simulations: Assess binding stability over 100-ns trajectories to prioritize derivatives for synthesis .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What analytical techniques resolve data discrepancies in nitro group orientation?

Answer:

- X-ray Crystallography: Determine the nitro group’s spatial arrangement (e.g., para vs. meta positioning relative to the pyridine ring) .

- Vibrational Spectroscopy (IR): Compare experimental NO₂ stretching frequencies (~1520 cm⁻¹) with DFT-calculated values to confirm orientation .

Advanced: How does the tert-butyl group influence pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.